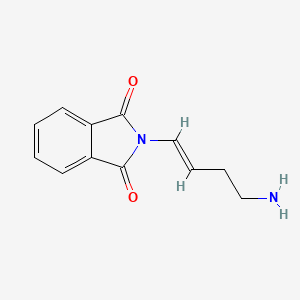![molecular formula C22H20F2O3 B12856890 Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)
Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H-spiro[cyclopentane-1,3’-cyclopenta[e][1,2,4]trioxine] is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H-spiro[cyclopentane-1,3’-cyclopenta[e][1,2,4]trioxine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H-spiro[cyclopentane-1,3’-cyclopenta[e][1,2,4]trioxine] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H-spiro[cyclopentane-1,3’-cyclopenta[e][1,2,4]trioxine] has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H
Eigenschaften
Molekularformel |
C22H20F2O3 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(4aR,7aR)-6,7a-bis(4-fluorophenyl)spiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,1'-cyclopentane] |
InChI |
InChI=1S/C22H20F2O3/c23-18-7-3-15(4-8-18)16-13-20-22(14-16,17-5-9-19(24)10-6-17)27-26-21(25-20)11-1-2-12-21/h3-10,13,20H,1-2,11-12,14H2/t20-,22-/m1/s1 |
InChI-Schlüssel |
XOTXRFZXHHSRTQ-IFMALSPDSA-N |
Isomerische SMILES |
C1CCC2(C1)O[C@@H]3C=C(C[C@@]3(OO2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
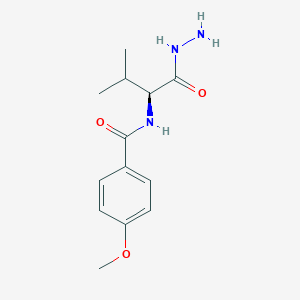


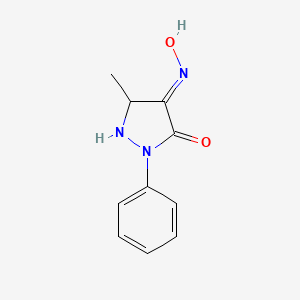
![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)

![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)

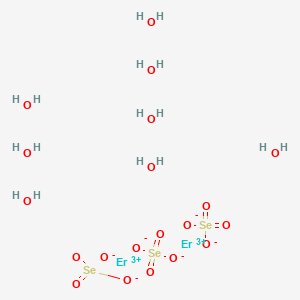
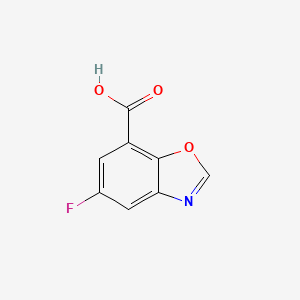
![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)
